molecular formula C11H12N2O2 B14485249 N-Methyl-4-oxo-1-phenylazetidine-2-carboxamide CAS No. 65837-52-7

N-Methyl-4-oxo-1-phenylazetidine-2-carboxamide

Cat. No.: B14485249
CAS No.: 65837-52-7
M. Wt: 204.22 g/mol
InChI Key: XBZLPTMJCVXWJQ-UHFFFAOYSA-N
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Description

N-Methyl-4-oxo-1-phenylazetidine-2-carboxamide is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-4-oxo-1-phenylazetidine-2-carboxamide typically involves the cyclization of suitable precursors. One common method is the reaction of N-methyl-phenylglycine with phosgene to form the corresponding azetidinone. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinones.

Scientific Research Applications

N-Methyl-4-oxo-1-phenylazetidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-4-oxo-1-phenylazetidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

    Azetidinones: Other azetidinone derivatives, such as beta-lactams, which are well-known for their antibiotic properties.

    Oxazoles: Compounds like oxazoles, which share a similar heterocyclic structure but differ in their chemical properties and applications.

Uniqueness: N-Methyl-4-oxo-1-phenylazetidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both a methyl group and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

65837-52-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-methyl-4-oxo-1-phenylazetidine-2-carboxamide

InChI

InChI=1S/C11H12N2O2/c1-12-11(15)9-7-10(14)13(9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)

InChI Key

XBZLPTMJCVXWJQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC(=O)N1C2=CC=CC=C2

Origin of Product

United States

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